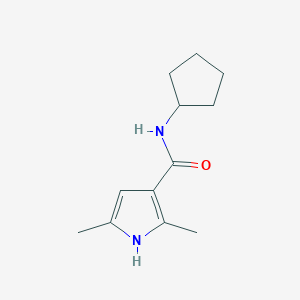
N,2-dimethyl-N-(thiophen-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethyl-N-(thiophen-2-ylmethyl)benzamide, commonly referred to as DTBM, is a chemical compound that has been gaining significant attention in scientific research due to its potential use in various applications. DTBM belongs to the class of benzamide derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
DTBM has been shown to bind to proteins through hydrogen bonding and hydrophobic interactions. The binding of DTBM to specific proteins can lead to changes in their conformation and function, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
DTBM has been shown to have various biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of enzyme activity, and the regulation of gene expression. DTBM has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
DTBM has several advantages for use in lab experiments, including its high purity and stability, its selective binding to certain proteins, and its potential use as a fluorescent probe. However, DTBM also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on DTBM, including further studies on its mechanism of action, its potential use as a drug candidate for various diseases, and its use as a fluorescent probe for imaging and detecting biological molecules. Additionally, research on the toxicity and potential side effects of DTBM is needed to fully understand its safety and potential for clinical use.
Conclusion:
DTBM is a promising compound that has potential uses in various scientific research applications. Its synthesis method has been optimized to produce high yields of pure DTBM, and its selective binding to certain proteins makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action, potential side effects, and clinical applications.
Synthesemethoden
DTBM can be synthesized through a multi-step process that involves the reaction of 2-bromothiophene with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to yield DTBM. This synthesis method has been optimized to produce high yields of DTBM with purity greater than 95%.
Wissenschaftliche Forschungsanwendungen
DTBM has been studied for its potential use in various applications, including as a fluorescent probe for imaging and detecting biological molecules, as a ligand for metal ion coordination, and as a potential drug candidate for various diseases. DTBM has been shown to exhibit selective binding to certain proteins, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
N,2-dimethyl-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-11-6-3-4-8-13(11)14(16)15(2)10-12-7-5-9-17-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWBTMZXBZLZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(thiophen-2-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)

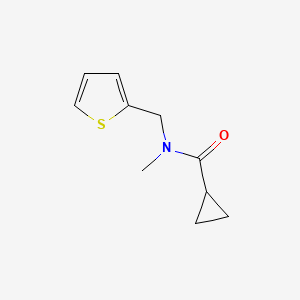
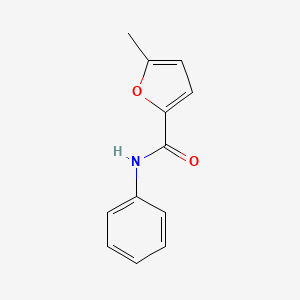

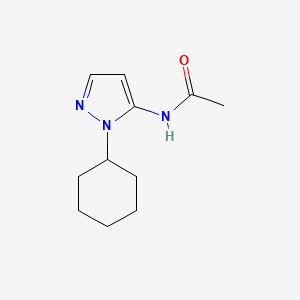
![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)
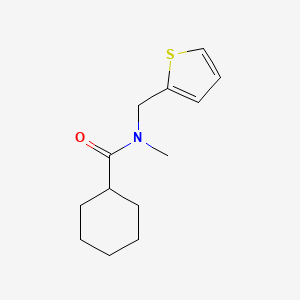

![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)
